N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of the benzimidazole ring imparts various pharmacological properties, while the quinoline ring is known for its antimicrobial and antimalarial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield hydroquinoline derivatives .
Scientific Research Applications
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with various molecular targets. The benzimidazole ring can bind to DNA and proteins, disrupting their function. The quinoline moiety can interfere with the replication of microbial DNA, leading to its antimicrobial effects. The compound may also inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(1H-benzo[d]imidazol-2-yl)methyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
- N-(5-(1H-benzo[d]imidazol-2-yl)ethyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Uniqueness
N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is unique due to its specific combination of benzimidazole and quinoline rings, which confer a broad spectrum of biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in drug development and other scientific research .
Properties
Molecular Formula |
C22H21FN4O2 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O2/c23-14-9-10-17-15(12-14)21(28)16(13-25-17)22(29)24-11-5-1-2-8-20-26-18-6-3-4-7-19(18)27-20/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,29)(H,25,28)(H,26,27) |
InChI Key |
GNNNLFXWTUREPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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